4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide
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Overview
Description
4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the scientific community due to its potential medicinal properties. This compound belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA.
Mechanism of Action
4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide acts on the endocannabinoid system in the body, specifically targeting the CB1 and CB2 receptors. It has been shown to have a higher affinity for the CB1 receptor compared to other synthetic cannabinoids, which may contribute to its potent analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as reduce seizure activity. Additionally, it has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows for more precise and targeted experiments on the endocannabinoid system. However, a limitation of using this compound is its potential for abuse and the need for strict safety protocols when handling this compound.
Future Directions
There are several future directions for research on 4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide. One area of interest is its potential for the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for more studies on the safety and toxicity of this compound to ensure its safe use in lab experiments and potential clinical applications.
Synthesis Methods
The synthesis of 4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide involves the reaction of 4-methoxybenzoyl chloride with 1-naphthylamine to form the intermediate product. This intermediate product is then reacted with 4-methylphenyl isocyanate to form the final product, this compound. The synthesis of this compound has been extensively studied and optimized to improve its yield and purity.
Scientific Research Applications
4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy and other seizure disorders.
properties
IUPAC Name |
4-methoxy-N-[(E)-3-(4-methylanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c1-19-10-14-23(15-11-19)29-28(32)26(30-27(31)21-12-16-24(33-2)17-13-21)18-22-8-5-7-20-6-3-4-9-25(20)22/h3-18H,1-2H3,(H,29,32)(H,30,31)/b26-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXHFKMMPFVZQW-NLRVBDNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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